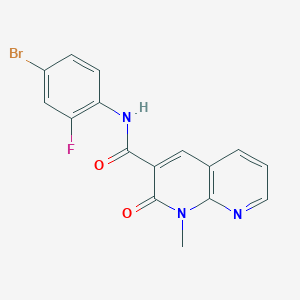

N-(4-bromo-2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(4-bromo-2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a 1-methyl group at position 1, a 2-oxo moiety, and a carboxamide substituent at position 3 linked to a 4-bromo-2-fluorophenyl group.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFN3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-13-5-4-10(17)8-12(13)18/h2-8H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEAQGYJILZXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17H13BrFN3O2. Its structure features a naphthyridine core substituted with a bromo and a fluoro group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 390.212 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 4 |

Research indicates that compounds similar to this compound can act as allosteric modulators of various receptors, particularly nicotinic acetylcholine receptors (nAChRs). For instance, studies have shown that certain derivatives enhance the activity of α7 nAChRs in the presence of agonists like nicotine . This mechanism may provide insights into the compound's potential cognitive-enhancing effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound enhances responses at α7 nAChRs when combined with nicotine, indicating its role as a positive allosteric modulator .

Case Studies

A notable case study involved the synthesis and testing of various derivatives related to this compound. These studies highlighted:

- Potency Variations : Different substitutions on the naphthyridine core led to variations in potency. For example, compounds with specific halogen substitutions showed enhanced modulation capabilities compared to their unsubstituted counterparts .

Therapeutic Implications

Given its mechanism of action and biological activity, this compound may have therapeutic potential in treating cognitive disorders or conditions associated with impaired cholinergic signaling. The modulation of nAChRs suggests applications in neurodegenerative diseases such as Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar 1,8-Naphthyridine-3-carboxamide Derivatives

Structural Modifications and Substituent Effects

The 1,8-naphthyridine core is a versatile scaffold, with modifications at positions 1, 3, and 6 significantly altering biological activity and physicochemical properties. Key comparisons include:

Key Observations:

- Position 1 Modifications: The target compound’s 1-methyl group contrasts with larger substituents (e.g., 5-Cl-pentyl in FG160a or benzyloxy in 9a), which may reduce steric hindrance and improve metabolic stability compared to bulkier groups .

- Position 6 Substitutions: Bromine at position 6 (e.g., ) is common in antiviral agents, suggesting the target compound may share similar applications .

Physicochemical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.